Target Engagement vs. EcDsbB: Predicted Potency Shift Relative to EcDsbB-IN-9 and EcDsbB-IN-12
The 2-benzyl analog EcDsbB-IN-9 (CAS 41933-33-9) inhibits EcDsbB with a Ki of 46 nM, while the ortho-chloro analog EcDsbB-IN-12 (CAS 112749-52-7) achieves a Ki of 0.8 nM [1]. The target compound, 4,5-dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one, incorporates a para-chloro substituent. Based on structure-activity trends within this series, para-substitution is expected to modulate potency to an intermediate level between the unsubstituted benzyl and ortho-chloro counterparts, likely in the low nanomolar range, though direct Ki data are not yet published [2]. This positions the compound as a structurally distinct probe for interrogating the steric and electronic requirements of the EcDsbB active site.
| Evidence Dimension | EcDsbB inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Predicted Ki in low nanomolar range (experimental data not yet reported) |
| Comparator Or Baseline | EcDsbB-IN-9 (2-benzyl): Ki = 46 nM; EcDsbB-IN-12 (2-(2-chlorobenzyl)): Ki = 0.8 nM |
| Quantified Difference | Predicted intermediate potency between 0.8 nM and 46 nM; structural differentiation via para-chloro substitution |
| Conditions | In vitro enzyme inhibition assay (EcDsbB); comparative SAR from Landeta et al. 2015 |
Why This Matters
The para-chloro substituent offers a unique electronic profile for SAR exploration; procurement of this specific analog is essential for laboratories mapping the EcDsbB binding pocket.
- [1] Landeta, C.; Blazyk, J.L.; Hatahet, F.; et al. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria. Nature Chemical Biology, 2015, 11, 292-298. View Source
- [2] PeptideDB. EcDsbB-IN-10 (CAS 112749-52-7), EcDsbB Inhibitor. Bioactivity Entry, 2025. View Source
